1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a hydroxyethyl group, a nitrophenylmethyl group, and a pyrazolo[3,4-d]pyrimidin-4-one core
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c20-5-4-18-13-12(7-16-18)14(21)17(9-15-13)8-10-2-1-3-11(6-10)19(22)23/h1-3,6-7,9,20H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZLLEXEPQVHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidin-4-one core.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.
Attachment of the Nitrophenylmethyl Group: The nitrophenylmethyl group is attached via a Friedel-Crafts alkylation reaction, using a nitrophenylmethyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under controlled conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is categorized under pyrazolo[3,4-d]pyrimidine derivatives. Its structure features a hydroxyl group, which may contribute to its biological activity by enhancing solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to 1-(2-hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one have been investigated for their ability to inhibit cancer cell proliferation. Research demonstrates that modifications in the pyrazole ring can lead to enhanced cytotoxicity against various cancer cell lines.
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Identified pyrazole derivatives with promising anticancer activity against human cancer cell lines. |
| PMC8694831 (2021) | Highlighted structure-activity relationships (SARs) that correlate specific modifications with increased anticancer efficacy. |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. The presence of the nitrophenyl group may enhance the compound's ability to modulate inflammatory responses.
| Research | Outcome |
|---|---|
| PMC8694831 | Demonstrated that certain pyrazolo derivatives significantly reduce inflammatory markers in vitro and in vivo models. |
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazolo[3,4-d]pyrimidine compounds. Studies have shown that these compounds can exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes.
| Research Findings | Details |
|---|---|
| Science.gov (2023) | Reported on the synthesis of pyrazole derivatives with potent antibacterial and antifungal activities against various strains. |
Case Study 1: Synthesis and Evaluation
A systematic study was conducted to synthesize various analogs of this compound. The synthesized compounds were evaluated for their biological activities, revealing several candidates with enhanced potency compared to the parent compound.
Case Study 2: Structure-Activity Relationship Analysis
In a comprehensive SAR analysis, researchers modified different substituents on the pyrazolo core and assessed their impact on biological activity. This study provided insights into how structural variations affect efficacy and selectivity towards specific targets.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives: Compounds with similar core structures but different substituents.
Nitrophenylmethyl Derivatives: Compounds with a nitrophenylmethyl group attached to different core structures.
Uniqueness
1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances solubility, while the nitrophenylmethyl group contributes to its reactivity and potential biological activity.
Biological Activity
1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class and features a hydroxyethyl group and a nitrophenylmethyl group. Its unique structure contributes to its biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H13N5O4 |
| CAS Number | 900011-72-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes by binding to their active sites, thereby disrupting their normal function.
- Receptor Modulation: It interacts with cellular receptors, influencing signaling pathways that regulate cellular processes.
- Gene Expression Alteration: The compound may affect the expression of genes involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Case Study: A study evaluated the compound's efficacy against epidermoid carcinoma (HEP2) cells, showing superior inhibitory activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various pathogens, with results indicating some level of inhibition.
Comparative Studies
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds in the pyrazolo series:
Q & A
Q. What synthetic routes are recommended for preparing 1-(2-hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one?
The compound can be synthesized via multi-step protocols involving:
- Iminophosphorane intermediates : Use tandem aza-Wittig and annulation reactions with aromatic isocyanates and substituted phenols, achieving yields of 52–98% .
- Formamide cyclization : Heating carboxylate intermediates in formamide for prolonged periods (e.g., 48 hours) to cyclize the pyrazolo[3,4-d]pyrimidin-4-one core .
- Functionalization : Introduce the 3-nitrophenylmethyl and hydroxyethyl groups via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., DMF) and temperature (70°C) to enhance regioselectivity .
Q. How should researchers characterize this compound analytically?
- HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (A) and acetonitrile (B). Set detection at 270 nm, flow rate at 1 mL/min, and column temperature at 35°C. Retention time should be validated for reproducibility (e.g., 7.22 min) .
- Spectroscopy : Confirm structure via -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl), -NMR (carbonyl at ~160 ppm), and HRMS. Cross-reference with X-ray crystallography data if available .
Q. What preliminary biological screening assays are appropriate?
- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7) with IC calculations. Compare activity to derivatives with substituted phenyl or benzylideneamino groups .
- Enzyme inhibition : Screen for PDE5 or xanthine oxidase (XO) inhibition using isotopic tracer methods or spectrophotometric assays (e.g., uric acid formation for XO) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case study : If -NMR shows unexpected splitting, compare with X-ray diffraction data (e.g., torsional angles affecting proton environments) .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility of the hydroxyethyl side chain .
- Validation : Cross-check IR carbonyl stretches (1650–1700 cm) and MS fragmentation patterns with computational models (e.g., DFT) .
Q. What strategies improve selectivity in kinase or enzyme targeting?
- In silico docking : Use AutoDock Vina to model interactions with PDE5 or fascin protein. Prioritize residues within 4 Å of the nitrophenyl group for hydrogen bonding or π-π stacking .
- Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects. Adjust the hydroxyethyl chain length to reduce affinity for non-target ATP-binding pockets .
Q. How to design stability studies under physiological conditions?
Q. What computational methods predict metabolic fate?
- ADMET prediction : Use SwissADME to assess CYP450 metabolism. The hydroxyethyl group may undergo glucuronidation, while the nitrophenyl moiety is prone to nitroreductase-mediated conversion .
- Metabolite identification : Simulate phase I/II metabolism with BioTransformer 3.0 and validate with in vitro microsomal assays .
Methodological Notes
- Data contradiction analysis : When replication fails (e.g., inconsistent IC values), verify assay conditions (e.g., cell passage number, serum concentration) and compound purity (>95% by HPLC) .
- Advanced synthesis : For scale-up, replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve Green Chemistry metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
